molecular formula C13H11FO B1440922 2-Fluoro-4-(2-methylphenyl)phenol CAS No. 1261890-19-0

2-Fluoro-4-(2-methylphenyl)phenol

Cat. No. B1440922
CAS RN: 1261890-19-0
M. Wt: 202.22 g/mol
InChI Key: FMQXMSBGLWNNOU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methylphenyl)phenol is a chemical compound with the molecular formula C13H11FO . It has a molecular weight of 202.23 . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1=CC=CC=C1C2=CC(=C(C=C2)O)F . The InChI code for the compound is 1S/C13H11FO/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(14)8-10/h2-8,15H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid . Phenols, in general, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .

Scientific Research Applications

Synthesis and Characterization

One foundational aspect of research on 2-Fluoro-4-(2-methylphenyl)phenol involves the synthesis and characterization of related fluorinated compounds. For instance, the study of the thermal degradation of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes provides insights into their stability and degradation patterns under different conditions, which is crucial for their application in high-performance materials (Kaya & Gül, 2004).

Material Science and Engineering

In the realm of material science, research has focused on the development of novel materials with enhanced properties. For example, the synthesis of a fluorinated phthalazinone monomer and its polymers from polycondensation reactions highlights the potential of these materials in engineering plastics and membrane materials due to their good solubility and distinguished thermal properties (Xiao et al., 2003).

Photovoltaic Applications

The incorporation of phenyl compounds with electron-withdrawing substituents, such as 3-fluoro-4-cyanophenol, in polymer solar cells has shown to enhance power conversion efficiency. This is attributed to improved ordering of the P3HT chains, resulting in higher absorbance, larger crystal size, closer packing, and enhanced hole mobility (Jeong et al., 2014).

Antimicrobial Activity

Research has also been conducted on the antimycobacterial activity of novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives. These studies aim to identify compounds with significant activity against isoniazid-resistant Mycobacterium tuberculosis, potentially contributing to the development of new antimicrobial agents (Ali & Yar, 2007).

Organic Light-Emitting Diodes (OLEDs)

The development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off has been explored using iridium emitters with specific phenol derivatives as ancillary ligands. This research highlights the potential of such compounds in enhancing the performance of OLEDs, offering a path toward superior displays and lighting technologies (Jin et al., 2014).

Safety and Hazards

2-Fluoro-4-(2-methylphenyl)phenol is classified as a combustible liquid. It is harmful if swallowed or in contact with skin. It can cause severe skin burns, eye damage, and serious eye damage . The compound is also classified as a respiratory system target organ toxicant .

Mechanism of Action

Phenolic compounds are known to interact with a variety of targets in the body, often acting as antioxidants. They can neutralize harmful free radicals and reduce oxidative stress, which is associated with aging and many chronic diseases .

The mode of action of phenolic compounds can vary widely depending on their specific structure and the target with which they interact. Some phenolic compounds are known to modulate the activity of enzymes, influence cell signaling pathways, or interact with cell membranes .

The pharmacokinetics of phenolic compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors such as the compound’s solubility, the presence of other compounds in the diet, and individual differences in metabolism can all influence the bioavailability of phenolic compounds .

The action of phenolic compounds can be influenced by various environmental factors. For example, the presence of other compounds in the diet can influence the absorption and metabolism of phenolic compounds. Additionally, factors such as pH and temperature can influence the stability and efficacy of these compounds .

properties

IUPAC Name

2-fluoro-4-(2-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(14)8-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQXMSBGLWNNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684083
Record name 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261890-19-0
Record name 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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